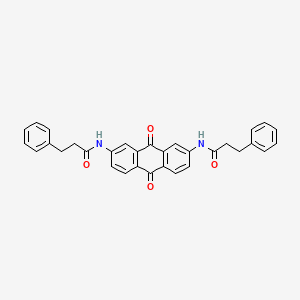![molecular formula C22H24N4O4 B10841396 2,7-Bis[2-(ethylamino)acetamido]anthraquinone](/img/structure/B10841396.png)
2,7-Bis[2-(ethylamino)acetamido]anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2,7-Bis[2-(éthylamino)acétamido]anthraquinone est un composé synthétique appartenant à la famille des anthraquinones. Les anthraquinones sont connues pour leurs diverses activités biologiques et leurs applications dans divers domaines, notamment la médecine et l'industrie. Ce composé, en particulier, a suscité un intérêt en raison de ses propriétés thérapeutiques potentielles et de son rôle dans la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2,7-Bis[2-(éthylamino)acétamido]anthraquinone implique généralement l'acétylation de la 2,7-diaminoanthraquinone, suivie d'une amination supplémentaire pour introduire les groupes éthylaminoacétamido . Les conditions de réaction comprennent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter les processus d'acétylation et d'amination.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles des milieux de laboratoire. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des techniques avancées telles que la synthèse en flux continu et les réacteurs automatisés pour assurer la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
La 2,7-Bis[2-(éthylamino)acétamido]anthraquinone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier le noyau anthraquinone, altérant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés d'hydroquinone.
Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent introduire différents groupes fonctionnels dans le noyau anthraquinone.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés.
Substitution : Les réactifs nucléophiles comme les amines et les thiols sont souvent utilisés en conditions basiques ou acides.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que la réduction peut produire des hydroquinones. Les réactions de substitution peuvent aboutir à une variété de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
La 2,7-Bis[2-(éthylamino)acétamido]anthraquinone présente plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Industrie : La stabilité et la réactivité du composé le rendent utile dans le développement de colorants et de pigments.
Mécanisme d'action
Le mécanisme d'action de la 2,7-Bis[2-(éthylamino)acétamido]anthraquinone implique son interaction avec des cibles moléculaires telles que la télomérase. En inhibant l'activité de la télomérase, le composé peut potentiellement limiter la prolifération des cellules cancéreuses . Les voies impliquées comprennent la perturbation de l'élongation des télomères, conduisant à la sénescence cellulaire et à l'apoptose.
Applications De Recherche Scientifique
2,7-Bis[2-(ethylamino)acetamido]anthraquinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Due to its potential anticancer properties, it is studied for its cytotoxic effects on cancer cells.
Industry: The compound’s stability and reactivity make it useful in the development of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2,7-Bis[2-(ethylamino)acetamido]anthraquinone involves its interaction with molecular targets such as telomerase. By inhibiting telomerase activity, the compound can potentially limit the proliferation of cancer cells . The pathways involved include the disruption of telomere elongation, leading to cellular senescence and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
2,7-Diaminoanthraquinone : Précurseur dans la synthèse de la 2,7-Bis[2-(éthylamino)acétamido]anthraquinone.
2,7-Diacétylaminoanthraquinone : Un autre dérivé avec des voies de synthèse similaires.
Doxorubicine : Un dérivé d'anthraquinone utilisé comme agent anticancéreux.
Unicité
La 2,7-Bis[2-(éthylamino)acétamido]anthraquinone est unique en raison de son motif de substitution spécifique, qui lui confère des activités biologiques et des propriétés chimiques distinctes. Son potentiel d'inhibiteur de la télomérase la distingue des autres dérivés d'anthraquinone, ce qui en fait un composé précieux dans la recherche sur le cancer et le développement thérapeutique .
Propriétés
Formule moléculaire |
C22H24N4O4 |
|---|---|
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
2-(ethylamino)-N-[7-[[2-(ethylamino)acetyl]amino]-9,10-dioxoanthracen-2-yl]acetamide |
InChI |
InChI=1S/C22H24N4O4/c1-3-23-11-19(27)25-13-5-7-15-17(9-13)22(30)18-10-14(6-8-16(18)21(15)29)26-20(28)12-24-4-2/h5-10,23-24H,3-4,11-12H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
DJJHCFWUEPEODX-UHFFFAOYSA-N |
SMILES canonique |
CCNCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



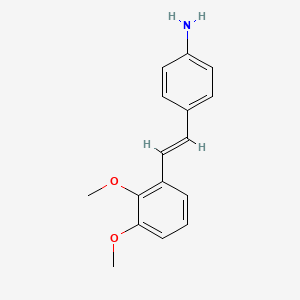


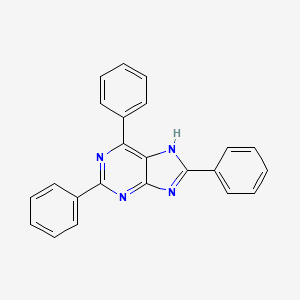
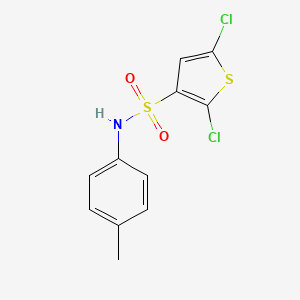


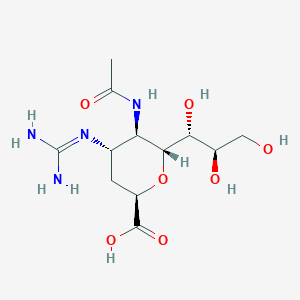
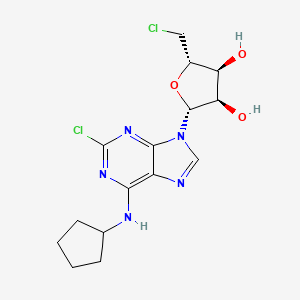
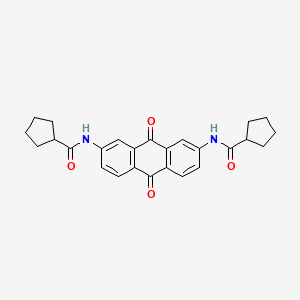
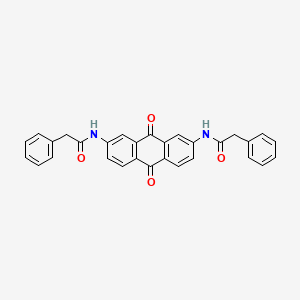
![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
